molecular formula C17H19ClN6O2S B2435285 2-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1171943-07-9

2-chloro-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No. B2435285
CAS RN: 1171943-07-9
M. Wt: 406.89
InChI Key: BAZXFEYLFVXHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) based on its IUPAC name .


Synthesis Analysis

While specific synthesis methods for this compound are not available, one of its potential components, 3,5-dimethylpyrazole, can be synthesized through the condensation of acetylacetone and hydrazine .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including the compound , have demonstrated significant antimicrobial effects. Researchers have explored their potential as antibacterial, antifungal, and antiviral agents . Further studies could investigate the specific mechanisms by which this compound inhibits microbial growth.

properties

IUPAC Name

2-chloro-N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6O2S/c1-12-9-13(2)24(23-12)17-10-16(20-11-21-17)19-7-8-22-27(25,26)15-6-4-3-5-14(15)18/h3-6,9-11,22H,7-8H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZXFEYLFVXHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCCNS(=O)(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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